molecular formula C11H17BBrNO3 B7854051 Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester CAS No. 1310404-73-9

Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester

Cat. No.: B7854051
CAS No.: 1310404-73-9
M. Wt: 301.97 g/mol
InChI Key: BQWMXJCFQUGCMZ-UHFFFAOYSA-N
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Description

Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester is a specialized organic compound that contains a boronic acid functional group bonded to a bromopyridine ring and a hydroxy-trimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester typically involves the reaction of 2-bromo-3-pyridine with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the necessary specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may produce the corresponding boronic acid derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, boronic acids and their derivatives are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Biology: Boronic acids have been explored for their potential biological applications, including their use as inhibitors of enzymes and their role in the development of new pharmaceuticals.

Medicine: Boronic acid derivatives are being investigated for their therapeutic potential in various medical applications, including cancer treatment and the development of new drugs.

Industry: In the chemical industry, boronic acids are used as intermediates in the synthesis of various compounds and materials.

Mechanism of Action

The mechanism by which boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester exerts its effects involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with diols and other functional groups, leading to the modulation of biological processes.

Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in enzyme inhibition, the boronic acid group may bind to the active site of the enzyme, preventing its activity.

Comparison with Similar Compounds

  • Boronic acid, B-(2-chloro-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester

  • Boronic acid, B-(2-fluoro-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester

  • Boronic acid, B-(2-iodo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester

Uniqueness: The uniqueness of boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester lies in its specific structural features, which influence its reactivity and potential applications. The presence of the bromo group on the pyridine ring and the hydroxy-trimethylpropyl group contribute to its distinct chemical properties compared to other boronic acid derivatives.

Properties

IUPAC Name

(2-bromopyridin-3-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BBrNO3/c1-10(2,15)11(3,4)17-12(16)8-6-5-7-14-9(8)13/h5-7,15-16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWMXJCFQUGCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)Br)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129741
Record name Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-73-9
Record name Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-bromo-3-pyridinyl)-, mono(2-hydroxy-1,1,2-trimethylpropyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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